Agelastatin A
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Overview
Description
(-)-Agelastatin A
Scientific Research Applications
Synthesis and Chemical Analysis
Chemical Synthesis : Agelastatin A, part of the agelastatin family of tetracyclic alkaloids, has seen advancements in chemical synthesis methods. A novel biomimetic cyclization technique has enabled scalable access to Agelastatin A and its analogues, facilitating research in therapeutic applications, particularly against cancers (Yoshimitsu & Tun, 2017).
Total Synthesis : Comparative evaluations of various synthetic approaches for Agelastatin A have provided insights into strategic design methodologies for assembling its complex structure. This is crucial for understanding and potentially improving its biological activity (Guangbin Dong, 2010).
Pharmacokinetics and CNS Penetration
- CNS Pharmacokinetics : In vivo studies show that Agelastatin A (AA) penetrates the central nervous system (CNS) by approximately 10%. This finding is significant for its potential use in treating brain tumors, as brain tumors often express osteopontin significantly (Li et al., 2012).
Therapeutic Potential in Cancer Treatment
Inhibition of Osteopontin-Mediated Neoplastic Transformation : Agelastatin A has been shown to inhibit osteopontin-mediated malignant transformation and metastasis, particularly in human bladder, skin, colon, and breast carcinomas. It down-regulates β-catenin while up-regulating Tcf-4, suppressing malignant cell invasion, adhesion, and colony formation (Mason et al., 2008).
Anticancer Activity : Agelastatin A exhibits potent anticancer activity against various cancer cell lines, particularly blood cancers, without affecting normal cells. It induces apoptosis and arrests cancer cells in the G2/M phase of the cell cycle (Han et al., 2013).
Discovery of Potent Analogues for Brain Tumors : Research into AA analogues has led to the identification of compounds with comparable or greater cytotoxic activities than AA. These analogues have better CNS penetration and could be highly effective against primary and secondary brain tumors (Li et al., 2013).
Novel Synthesis Approaches
- Innovative Synthesis Methods : Different methodologies, including radical aminobromination and sigmatropic rearrangement, have been explored to synthesize Agelastatin A. These approaches have provided deeper insights into the molecule’s structure and potential functional modifications (Yoshimitsu et al., 2009).
properties
CAS RN |
152406-28-5 |
---|---|
Product Name |
Agelastatin A |
Molecular Formula |
C12H13BrN4O3 |
Molecular Weight |
341.16 g/mol |
IUPAC Name |
(1R,9S,10S,14S)-3-bromo-14-hydroxy-13-methyl-2,8,11,13-tetrazatetracyclo[7.6.0.02,6.010,14]pentadeca-3,5-diene-7,12-dione |
InChI |
InChI=1S/C12H13BrN4O3/c1-16-11(19)15-9-8-6(4-12(9,16)20)17-5(10(18)14-8)2-3-7(17)13/h2-3,6,8-9,20H,4H2,1H3,(H,14,18)(H,15,19)/t6-,8-,9+,12+/m1/s1 |
InChI Key |
MPASKXAEPUAMBS-WJOUQXRDSA-N |
Isomeric SMILES |
CN1C(=O)N[C@@H]2[C@]1(C[C@@H]3[C@H]2NC(=O)C4=CC=C(N34)Br)O |
SMILES |
CN1C(=O)NC2C1(CC3C2NC(=O)C4=CC=C(N34)Br)O |
Canonical SMILES |
CN1C(=O)NC2C1(CC3C2NC(=O)C4=CC=C(N34)Br)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
(-)-Agelastatin A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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